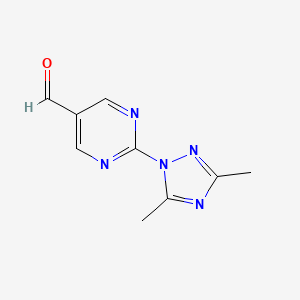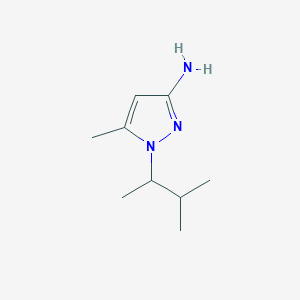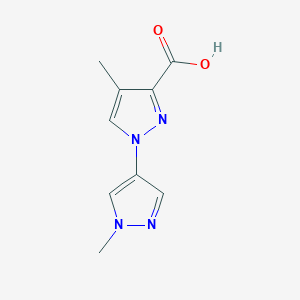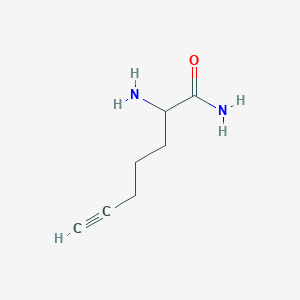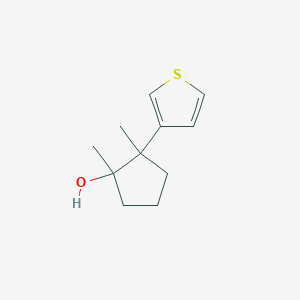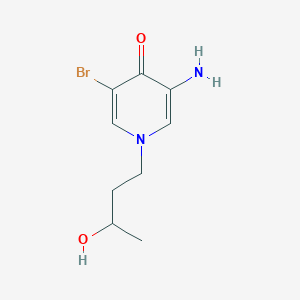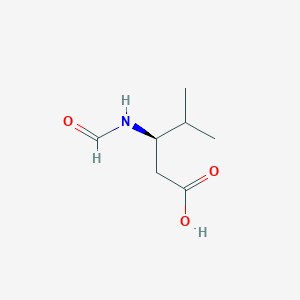
(3R)-3-Formamido-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Formamido-4-methylpentanoic acid: is a compound derived from leucine, an essential amino acid. It belongs to the class of α-amino acids and plays crucial roles in protein synthesis and metabolism. Leucine derivatives like this one have diverse applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of (3R)-3-Formamido-4-methylpentanoic acid involves several steps
Starting Material: Begin with commercially available leucine or its derivatives.
Formylation: Introduce the formyl group (-CHO) at the desired position (3rd carbon) using appropriate reagents and conditions.
Methyl Group Addition: Add a methyl group (-CH₃) to the 4th carbon.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically follows similar principles. Optimization for yield, cost, and scalability is essential.
Analyse Chemischer Reaktionen
(3R)-3-Formamido-4-methylpentanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the formyl group yields the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and acetic anhydride for formylation are commonly used.
Major Products: The primary product is the formamido acid itself, but derivatives may also form.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Peptide Synthesis: Used as a building block in peptide synthesis.
Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.
Protein Structure Studies: Leucine derivatives aid in understanding protein folding and interactions.
Metabolic Pathways: Studying leucine metabolism provides insights into cellular processes.
Pharmaceuticals: Leucine derivatives may serve as drug intermediates.
Flavor Enhancers: Leucine contributes to savory flavors.
Wirkmechanismus
The exact mechanism of action for **(3R)-3-Formamido-4-m
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(3R)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
FGHDKKGSFZILPH-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)[C@@H](CC(=O)O)NC=O |
Kanonische SMILES |
CC(C)C(CC(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



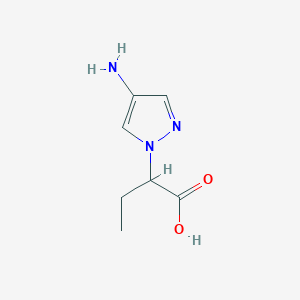
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
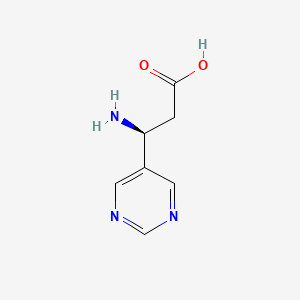
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
